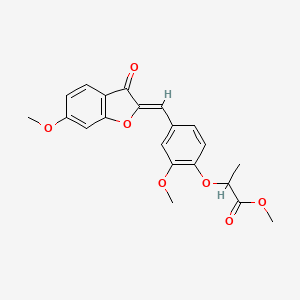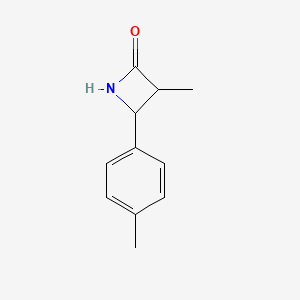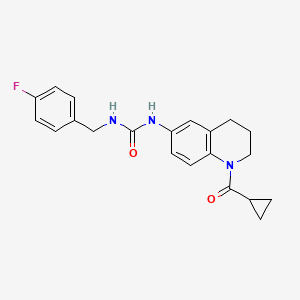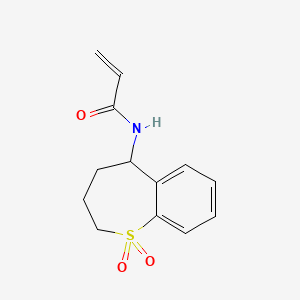![molecular formula C18H14N2O3S2 B2975199 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 2034482-93-2](/img/structure/B2975199.png)
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of similar compounds often involves the acylation of an amine with a carbonyl chloride to form a carboxamide. This carboxamide can then be treated with a sulfurizing agent to form a carbothioamide, which can be oxidized to form the final product .Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the thiophene ring. The aromaticity of the thiophene ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can undergo electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation .Scientific Research Applications
Anti-Inflammatory Properties
Thiophene derivatives have been reported to possess anti-inflammatory properties . This suggests that our compound could potentially be used in the development of new anti-inflammatory drugs.
Anti-Psychotic Properties
Thiophene derivatives have also been found to have anti-psychotic properties . This opens up the possibility of using our compound in the treatment of various psychiatric disorders.
Anti-Arrhythmic Properties
The anti-arrhythmic properties of thiophene derivatives suggest that our compound could be used in the treatment of certain heart conditions.
Anti-Anxiety Properties
Given the reported anti-anxiety properties of thiophene derivatives , our compound could potentially be used in the development of new anti-anxiety medications.
Anti-Fungal Properties
The anti-fungal properties of thiophene derivatives suggest that our compound could be used in the treatment of various fungal infections.
Antioxidant Properties
Thiophene derivatives have been found to have antioxidant properties . This suggests that our compound could potentially be used in the development of new antioxidant drugs.
Anti-Microbial Properties
The anti-microbial properties of thiophene derivatives suggest that our compound could be used in the treatment of various microbial infections.
Anti-Cancer Properties
Thiophene derivatives have been found to inhibit tumor cell growth . This suggests that our compound could potentially be used in the development of new anti-cancer drugs.
Future Directions
Thiophene and its derivatives have attracted great interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties like “N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide” with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing thiophene and thiazole moieties, have been reported to interact with a wide range of biological targets . These include anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer targets .
Mode of Action
Compounds containing thiophene and thiazole moieties are known to interact with their targets in various ways, leading to a range of biological effects . For instance, some thiophene derivatives have been shown to inhibit tumor cell growth .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways . For example, some thiophene derivatives have been shown to inhibit tumor cell growth, suggesting that they may affect pathways related to cell proliferation .
Pharmacokinetics
For instance, thiophene, a component of the compound, is soluble in most organic solvents but insoluble in water .
Result of Action
Compounds with similar structures have been reported to have various biological effects . For example, some thiophene derivatives have been shown to inhibit tumor cell growth .
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S2/c21-16(17-20-13-4-1-2-5-14(13)25-17)19-11-18(22,12-7-9-24-10-12)15-6-3-8-23-15/h1-10,22H,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIORSOZCQIWDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-N-butyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2975116.png)




![(E)-2-(4-methylphenyl)sulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile](/img/structure/B2975123.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2975126.png)

![(2E)-2-[[4-[(E)-N-methoxy-C-methylcarbonimidoyl]anilino]methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2975132.png)
![6-Fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2975133.png)

![2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methoxyphenyl)acetamide](/img/structure/B2975136.png)

![2-chloro-N-(5-{[4-cyano-2-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)pyridine-4-carboxamide](/img/structure/B2975139.png)